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Compound of Interest

Compound Name: 13-Docosen-1-ol, (13Z)-

Cat. No.: B15156993 Get Quote

An in-depth guide to the biosynthesis of (13Z)-docosen-1-ol, a very-long-chain fatty alcohol, in

plants, intended for researchers and drug development professionals. This document details

the metabolic pathway, presents quantitative data, outlines experimental protocols, and

provides visualizations of the core processes.

Introduction
(13Z)-Docosen-1-ol, commonly known as erucyl alcohol, is a monounsaturated primary fatty

alcohol with 22 carbon atoms. In plants, it is primarily found as a component of waxes and

seed oils, particularly in species of the Brassicaceae family, such as rapeseed (Brassica napus)

and mustard. The biosynthesis of (13Z)-docosen-1-ol is a multi-step process that begins with

the elongation of oleic acid to form its direct precursor, erucic acid, followed by the reduction of

this very-long-chain fatty acid.

The Biosynthetic Pathway of (13Z)-Docosen-1-ol
The synthesis of (13Z)-docosen-1-ol from oleic acid occurs in two main stages within the plant

cell: the elongation of the fatty acid chain in the endoplasmic reticulum and the subsequent

reduction of the activated fatty acid to an alcohol.

Stage 1: Elongation of Oleic Acid to Erucic Acid
The precursor for (13Z)-docosen-1-ol is (13Z)-docosenoic acid, or erucic acid. Erucic acid is

synthesized through the elongation of oleic acid (C18:1) by a membrane-bound fatty acid
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elongase (FAE) complex located in the endoplasmic reticulum (ER).[1][2] This process involves

two successive cycles of four enzymatic reactions, with each cycle adding two carbons to the

fatty acid chain. The carbon donor for this elongation is malonyl-CoA.[3][4]

The four core enzymes of the FAE complex are:

3-ketoacyl-CoA synthase (KCS): This enzyme catalyzes the initial condensation of a long-

chain acyl-CoA with malonyl-CoA. It is the rate-limiting step and determines the substrate

specificity of the elongation process.[1][2][5][6] The FATTY ACID ELONGATION 1 (FAE1)

gene encodes a KCS that is crucial for the synthesis of very-long-chain fatty acids like erucic

acid.[4]

3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to form a trans-

2,3-enoyl-CoA.

trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to yield an acyl-CoA

that is elongated by two carbons.[1][7]

The elongation proceeds as follows:

Oleoyl-CoA (C18:1-CoA) → 3-keto-eicosenoyl-CoA → 3-hydroxy-eicosenoyl-CoA → trans-

2,3-eicosenoyl-CoA → Eicosenoyl-CoA (C20:1-CoA)

Eicosenoyl-CoA (C20:1-CoA) → 3-keto-docosenoyl-CoA → 3-hydroxy-docosenoyl-CoA →

trans-2,3-docosenoyl-CoA → Erucoyl-CoA (C22:1-CoA)

Oleoyl-CoA (C18:1)

Fatty Acid Elongase (FAE) Complex
(KCS, KCR, HCD, ECR)

Malonyl-CoA

Eicosenoyl-CoA (C20:1)

Fatty Acid Elongase (FAE) Complex
(KCS, KCR, HCD, ECR)

Malonyl-CoA

Erucoyl-CoA (C22:1)
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Caption: Biosynthesis of Erucoyl-CoA from Oleoyl-CoA.

Stage 2: Reduction of Erucoyl-CoA to (13Z)-Docosen-1-
ol
The final step in the biosynthesis of (13Z)-docosen-1-ol is the reduction of erucoyl-CoA. This

reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[7][8]

In plants, a single FAR enzyme typically catalyzes the two-step reduction of a fatty acyl-CoA to

its corresponding primary fatty alcohol, with a fatty aldehyde as an intermediate that is

generally not released.[8] The reaction requires a reducing agent, typically NADPH.

Erucoyl-CoA (C22:1-CoA) + 2 NADPH + 2 H⁺ → (13Z)-Docosen-1-ol (C22:1-OH) + 2 NADP⁺ +

CoASH

The substrate specificity of FAR enzymes varies between different plant species and even

between different FARs within the same plant.[8] For instance, the FAR from jojoba

(Simmondsia chinensis), ScFAR, has been shown to produce erucyl alcohol when expressed in

rapeseed, indicating its ability to utilize erucoyl-CoA as a substrate.[8]

Erucoyl-CoA (C22:1)

Fatty Acyl-CoA Reductase (FAR)

2 NADPH + 2 H⁺

(13Z)-Docosen-1-ol

2 NADP⁺

CoASH
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Caption: Reduction of Erucoyl-CoA to (13Z)-Docosen-1-ol.

Quantitative Data
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The accumulation of erucic acid, and consequently (13Z)-docosen-1-ol, is highly variable

among different plant species and cultivars. High-erucic acid rapeseed (HEAR) varieties have

been specifically bred for industrial applications.

Plant
Species/Cultivar

Tissue
Erucic Acid
Content (% of total
fatty acids)

Reference(s)

Brassica napus (High-

Erucic Acid

Rapeseed)

Seed Oil 45-60% [9]

Brassica carinata Seed Oil 35.5% [9]

Crambe abyssinica Seed Oil 55-60% [9]

Tropaeolum majus Seed Oil ~80% [9]

Brassica napus

(Canola)
Seed Oil < 2% [10]

Enzyme kinetics for the key enzymes in this pathway are not readily available in

comprehensive public databases. The activity is often assessed through product accumulation

in heterologous expression systems or in vitro assays with microsomal fractions.

Experimental Protocols
Measurement of Fatty Acid Elongase Activity in Plant
Microsomes
This protocol is adapted from methods used for mammalian systems and is applicable to plant

tissues.[1][3]

Objective: To measure the in vitro activity of the fatty acid elongase complex by monitoring the

incorporation of radiolabeled malonyl-CoA into long-chain fatty acids.

Materials:

Plant tissue (e.g., developing seeds)
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Homogenization buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, protease inhibitors)

Reaction buffer (100 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 1 mM DTT)

Substrates: Oleoyl-CoA (or other fatty acyl-CoA), [¹⁴C]malonyl-CoA

Cofactors: NADPH

Bovine serum albumin (fatty acid-free)

Microfuge tubes, ultracentrifuge, scintillation counter

Procedure:

Microsome Isolation:

1. Homogenize 0.5-1.0 g of fresh or frozen plant tissue in 5 mL of ice-cold homogenization

buffer.

2. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and

mitochondria.

3. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour

at 4°C to pellet the microsomes.

4. Resuspend the microsomal pellet in a minimal volume of homogenization buffer and

determine the protein concentration.

Enzymatic Assay:

1. In a microfuge tube, prepare the reaction mixture containing: reaction buffer, 100 µM

oleoyl-CoA, 50 µM [¹⁴C]malonyl-CoA, 1 mM NADPH, and 0.1% BSA.

2. Initiate the reaction by adding 20-50 µg of microsomal protein. The final reaction volume is

typically 100 µL.

3. Incubate at 30°C for 20-30 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15156993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Stop the reaction by adding 50 µL of 6 M HCl.

Analysis of Products:

1. Saponify the fatty acids by adding 1 mL of 10% KOH in 80% ethanol and heating at 80°C

for 1 hour.

2. Acidify the mixture and extract the fatty acids with hexane.

3. Analyze the extracted fatty acids by reverse-phase HPLC coupled with a flow-through

scintillation counter to quantify the amount of radiolabel incorporated into elongated fatty

acids.

Heterologous Expression of Fatty Acyl-CoA Reductase
in Yeast
This protocol allows for the functional characterization of a candidate FAR gene.[6][11]

Objective: To express a plant FAR in Saccharomyces cerevisiae and analyze its ability to

produce fatty alcohols.

Materials:

S. cerevisiae expression vector (e.g., pYES2) and a suitable host strain.

cDNA of the candidate FAR gene.

Yeast transformation reagents.

Yeast growth media (SD-ura for selection, SG-ura for induction).

Substrate (e.g., erucic acid) to supplement the growth medium.

Solvents for lipid extraction (e.g., chloroform, methanol).

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:
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Cloning: Clone the full-length coding sequence of the candidate FAR gene into the yeast

expression vector under the control of an inducible promoter (e.g., GAL1).

Yeast Transformation: Transform the expression construct into the S. cerevisiae host strain

using a standard method (e.g., lithium acetate method).

Expression and Culturing:

1. Grow a starter culture of the transformed yeast in selective medium containing glucose

(SD-ura).

2. Inoculate the expression medium containing galactose (SG-ura) with the starter culture to

an OD₆₀₀ of ~0.4.

3. If required, supplement the medium with the fatty acid substrate (e.g., 0.1 mM erucic acid

complexed with BSA).

4. Incubate at 30°C with shaking for 48-72 hours.

Lipid Extraction and Analysis:

1. Harvest the yeast cells by centrifugation.

2. Extract the total lipids from the cell pellet using a method such as the Bligh-Dyer or Folch

extraction.[10]

3. Derivatize the fatty alcohol fraction to trimethylsilyl (TMS) ethers for GC-MS analysis.

4. Analyze the samples by GC-MS to identify and quantify the produced (13Z)-docosen-1-ol.
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Caption: Workflow for heterologous expression of a FAR in yeast.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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